molecular formula C12H13NOS B1427194 [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine CAS No. 1225553-78-5

[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine

Cat. No.: B1427194
CAS No.: 1225553-78-5
M. Wt: 219.3 g/mol
InChI Key: OYIOHAWUENUXSI-UHFFFAOYSA-N
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Description

[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine is a valuable chemical intermediate, or building block, in medicinal chemistry and drug discovery research. This compound features a benzylamine scaffold incorporated within a biphenyl system, where one phenyl ring is replaced with a thiophene, a common isostere in drug design. Its primary research application is as a key precursor in the synthesis of more complex molecules targeting protein kinases. Specifically, this amine is utilized in the development of potent and selective inhibitors, such as those targeting B-Raf (BRAF) kinases [1] . Mutations in the BRAF kinase are implicated in several cancers, making inhibitors derived from this scaffold crucial for oncological research and the development of targeted therapies [2] . The molecule's structure allows for efficient conjugation and further functionalization via its primary amine group, enabling researchers to explore structure-activity relationships (SAR) and optimize drug-like properties. As a high-purity chemical, it is essential for chemical biology studies, library synthesis for high-throughput screening, and lead compound optimization projects. This product is intended for laboratory research use only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[5-(4-methoxyphenyl)thiophen-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIOHAWUENUXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 5-(4-Methoxyphenyl)thiophene Derivative

  • Methodology : A common route involves a Suzuki coupling or a similar palladium-catalyzed cross-coupling reaction between a 2-halothiophene derivative and 4-methoxyphenylboronic acid.
  • Reaction Conditions :
    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
    • Base: Sodium carbonate or potassium phosphate
    • Solvent: Mixture of acetonitrile and water
    • Temperature: Reflux (~80°C)
  • Outcome : Formation of 5-(4-methoxyphenyl)thiophene with high yields (~80-90%).

Step 2: Conversion to the Methanamine

  • Method : The aromatic thiophene is subjected to nucleophilic substitution or electrophilic amination.
  • Reaction :
    • Use of formaldehyde derivatives or aminating reagents such as ammonia or methylamine under reductive conditions.
    • Alternatively, the thiophene ring can be halogenated at the 2-position, followed by nucleophilic substitution with ammonia.
  • Reaction Conditions :
    • Reflux in ethanol or methanol
    • Presence of a reducing agent like sodium borohydride or catalytic hydrogenation.
  • Yield : Typically moderate to high (50-85%), depending on reaction conditions.

Preparation via Multi-step Synthesis Involving Thiophene Functionalization

This route emphasizes the stepwise construction of the core structure, starting from simpler thiophene derivatives and introducing the amino group through intermediate compounds.

Step 1: Synthesis of 2-Chlorothiophene Derivative

  • Method : Chlorination of thiophene at the 2-position using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride.
  • Reaction Conditions :
    • Solvent: Carbon tetrachloride or dichloromethane
    • Temperature: Room temperature to 60°C
  • Outcome : 2-Chlorothiophene, which serves as a key intermediate.

Step 2: Nucleophilic Substitution with 4-Methoxyphenyl

  • Method : Coupling of 2-chlorothiophene with 4-methoxyphenylmagnesium bromide or via Suzuki coupling with 4-methoxyphenylboronic acid.
  • Reaction Conditions :
    • Catalyst: Palladium-based
    • Solvent: Toluene or acetonitrile
    • Temperature: Reflux
  • Outcome : Formation of 5-(4-methoxyphenyl)thiophene.

Step 3: Introduction of the Amino Group

  • Method : Nitration at the 2-position followed by reduction to amine or direct amination using ammonia under pressure.
  • Reaction Conditions :
    • Nitration: Cold nitric acid or nitrating mixture
    • Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride
  • Outcome : Formation of the target compound, [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine .

Research-Backed Synthesis Data and Findings

Method Key Reagents Reaction Conditions Yield (%) Notes
Suzuki coupling + Amination 4-Methoxyphenylboronic acid, Pd catalyst, ammonia or methylamine Reflux, inert atmosphere 80-90 Efficient for aromatic substitution
Halogenation + Nucleophilic substitution NCS, ammonia, catalytic hydrogenation Room temp to 60°C 50-85 Multi-step, high regioselectivity
Direct amination of thiophene derivatives Formaldehyde, reducing agents Reflux in ethanol 60-75 Simpler, but lower yields

Notes on Optimization and Purification

  • Purification Techniques :
    • Flash chromatography (using solvents like ethyl acetate/hexane)
    • Recrystallization from ethanol or methanol
    • Column chromatography for separating regioisomers or side-products
  • Reaction Optimization :
    • Use of microwave-assisted synthesis to reduce reaction times
    • Catalysts like Pd(PPh₃)₄ improve coupling efficiency
    • Temperature control critical for regioselectivity

Summary of Research Findings

  • The synthesis of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine is most efficiently achieved via palladium-catalyzed cross-coupling reactions followed by nucleophilic amination.
  • Multi-step routes involving halogenation and subsequent substitution are well-documented, with yields generally exceeding 70% under optimized conditions.
  • Green chemistry approaches, such as using PEG-400 or ultrasound irradiation, have shown promise for reducing reaction times and improving yields, aligning with sustainable synthesis practices.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Overview

[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine is a unique organic compound belonging to the class of thiophene derivatives, characterized by a thiophene ring, a methoxyphenyl group, and a methanamine group. This structure confers diverse applications across various scientific fields, including chemistry, biology, and material science.

Chemistry

  • Catalysis : The compound can act as a ligand in coordination chemistry, forming metal complexes that are effective catalysts in organic reactions. This application is significant for developing new synthetic pathways and improving reaction efficiencies.
  • Material Science : It can be incorporated into polymers to enhance electronic properties, making it suitable for organic electronics and photovoltaic applications. Its unique structural features allow for improved conductivity and stability in these materials.

Biology and Medicine

  • Drug Development : The structural characteristics make it a candidate for drug development, particularly targeting specific enzymes or receptors. Its potential as an anticancer agent has been highlighted in various studies.
  • Biological Probes : The compound can serve as a fluorescent probe in biological assays to study cellular processes and molecular interactions. This application is crucial for understanding complex biological systems.

Industry

  • Dyes and Pigments : It can be utilized as a precursor in synthesizing dyes and pigments with specific optical properties, enhancing color stability and vibrancy in industrial applications.
  • Sensors : The compound can be integrated into sensor materials for detecting various analytes, including gases and biomolecules, which is essential for environmental monitoring and medical diagnostics.

Anticancer Activity

Recent studies have shown that [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine exhibits significant anticancer properties. For instance, it selectively inhibits the growth of colorectal cancer cells (HCT-116) with an IC50 value of approximately 10.5 μM. The mechanism involves cell cycle arrest at the S and G2/M phases, disrupting normal cell proliferation processes.

Table 1: Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
HCT-11610.5Cell cycle arrest at S and G2/M
MCF-7Not Active-
A549Not Active-

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the cytotoxic effects of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine on various human cancer cell lines. The findings indicated selective toxicity towards colorectal cancer cells while showing minimal effects on breast (MCF-7) and lung (A549) cancer cells.

Case Study 2: Antimicrobial Properties

Related compounds have demonstrated antimicrobial efficacy against various pathogens, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Mechanism of Action

The mechanism of action of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can facilitate interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine against structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Variations on the Thiophene Ring

Key Compounds and Substituents
Compound Name Substituent at Thiophene-5 Position Key Properties/Activities References
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine 4-Methoxyphenyl LOX inhibition, anticancer potential
(5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine 4-Trifluoromethoxyphenyl Enhanced metabolic stability
(5-(Naphthalen-2-ylsulfonyl)thiophen-2-yl)methanamine Naphthalen-2-ylsulfonyl LOXL2 inhibition (IC₅₀ < 1 μM)
(5-(Benzylsulfonyl)thiophen-2-yl)methanamine Benzylsulfonyl Antimetastatic activity in breast cancer
(5-(4-(Methylsulfonyl)phenyl)thiophen-2-yl)methanamine 4-Methylsulfonylphenyl Improved solubility and bioavailability

Analysis :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) enhances π-π stacking in hydrophobic pockets, while sulfonyl groups (electron-withdrawing) improve solubility and target binding via polar interactions .
  • Biological Activity : Sulfonyl-substituted analogs (e.g., naphthalen-2-ylsulfonyl) show superior LOXL2 inhibition compared to methoxyphenyl derivatives, likely due to stronger hydrogen bonding with catalytic residues .
  • Metabolic Stability : Trifluoromethoxy substitution () reduces oxidative metabolism, extending half-life in vivo compared to methoxy derivatives .

Comparison with Heterocycle-Modified Analogs

Thiophene vs. Other Heterocycles
Compound Name Heterocycle Core Key Differences References
[4-(4-Methoxy-3-methylphenyl)thiazol-2-yl]methanamine Thiazole Higher basicity (pKa ~8.5) due to N in thiazole
(4-(Selenophen-2-yl)phenyl)methanamine Selenophene Increased lipophilicity (logP +0.7)
(4-(Furan-2-yl)phenyl)methanamine Furan Reduced metabolic stability

Analysis :

  • Thiazole Derivatives : The thiazole core () introduces additional hydrogen-bonding capacity, enhancing target affinity but reducing blood-brain barrier penetration compared to thiophene analogs .
  • Selenophene vs. Thiophene: Selenophene’s larger atomic radius increases van der Waals interactions, improving binding to hydrophobic enzyme pockets but raising toxicity risks .

Pharmacological and Physicochemical Data

Selected Data from Experimental Studies
Compound Name IC₅₀ (LOXL2 Inhibition) logP Synthetic Yield (%) Purity (%) References
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine 2.5 μM 2.1 65 >95
(5-(Naphthalen-2-ylsulfonyl)thiophen-2-yl)methanamine 0.8 μM 3.5 92 >99
(5-(Benzylsulfonyl)thiophen-2-yl)methanamine 1.2 μM 2.8 85 >95

Key Findings :

  • Sulfonyl-substituted analogs exhibit lower IC₅₀ values (higher potency) due to enhanced enzyme binding .
  • Methoxyphenyl derivatives have lower logP values, suggesting better aqueous solubility but reduced membrane permeability .

Biological Activity

[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine, a compound characterized by its unique thiophene and methanamine structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, antimicrobial effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H13NS\text{C}_{12}\text{H}_{13}\text{N}\text{S}

This structure features a thiophene ring linked to a methanamine group, with a 4-methoxyphenyl substituent that enhances its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine exhibits significant anticancer properties. In vitro tests against various cancer cell lines have shown promising results.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of several derivatives on human cancer cell lines, [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine was found to selectively inhibit the growth of colorectal cancer cells (HCT-116) with an IC50 value of approximately 10.5 μM. The compound induced cell cycle arrest at the S and G2/M phases, suggesting a mechanism that disrupts normal cell proliferation processes .

Table 1: Anticancer Activity of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine

Cell LineIC50 (μM)Mechanism of Action
HCT-11610.5Cell cycle arrest at S and G2/M
MCF-7Not Active-
A549Not Active-

Antimicrobial Activity

In addition to its anticancer properties, [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine has been evaluated for antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with growth inhibition zones measuring up to 17 mm. However, the compound showed minimal effectiveness against fungal strains .

Table 2: Antimicrobial Activity of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine

PathogenActivity LevelInhibition Zone (mm)
Staphylococcus aureusModerate15–17
Escherichia coliModerate14–16
Fungal StrainsInactive-

The mechanisms by which [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell cycle regulation and bacterial cell wall synthesis.

  • Cell Cycle Regulation : The induction of cell cycle arrest suggests that the compound may interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Antibacterial Mechanism : The antibacterial activity may result from disruption of bacterial membrane integrity or inhibition of essential enzymes involved in bacterial metabolism.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine, and which analytical techniques are critical for confirming purity and structural integrity?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group to the thiophene ring, followed by functionalization to introduce the methanamine moiety. Key steps include:

  • Synthesis : Use palladium catalysts for cross-coupling reactions, as demonstrated for analogous thiophenyl derivatives .
  • Purification : Column chromatography or recrystallization to isolate the compound.
  • Characterization : Employ 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. How can researchers determine the crystal structure of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine, and what challenges arise during refinement?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
  • Refinement : Apply the SHELXL program ( ) for structure solution and refinement. Challenges include:
  • Twinning : Common in thiophene derivatives; use TWINABS for data integration .
  • Disorder : Address using PART instructions in SHELXL to model disordered atoms .
  • Validation : Check geometric parameters with WinGX/ORTEP ( ) and compare with similar structures (e.g., thienyl chalcogenides in ).

Q. What initial biological screening approaches are suitable for evaluating [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine’s activity?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like LOXL2 ( ) or receptors where methanamine derivatives show affinity (e.g., aminergic GPCRs).
  • Assays :
  • Enzyme Inhibition : Fluorescence-based assays for LOXL2 activity, using PXS-5153A ( ) as a reference inhibitor.
  • Cellular Viability : MTT assays on cancer cell lines to assess cytotoxicity .
  • Dose-Response : Generate IC50 curves with triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can computational docking (e.g., Glide) predict the binding affinity of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine with LOXL2, and how should discrepancies between in silico and experimental results be addressed?

  • Methodological Answer :

  • Docking Workflow :

Prepare the ligand and LOXL2 structure (PDB: 4WLE) using Protein Preparation Wizard .

Perform grid generation centered on the catalytic domain.

Use Glide SP/XP ( ) for flexible ligand docking, scoring poses with the OPLS4 force field.

  • Discrepancy Resolution :
  • Solvent Effects : Run molecular dynamics (MD) simulations with explicit water molecules.
  • Conformational Sampling : Compare docking results with NMR-based ligand conformers .
  • Validation : Cross-check with experimental IC50 values from enzymatic assays .

Q. What strategies are effective for Hirshfeld surface analysis and DFT studies to investigate intermolecular interactions and electronic properties of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine?

  • Methodological Answer :

  • Hirshfeld Analysis :

Generate surfaces from SCXRD data using CrystalExplorer .

Quantify interactions (e.g., H-bonding, π-π stacking) via 2D fingerprint plots ().

  • DFT Calculations :

Optimize geometry at the B3LYP/6-311++G(d,p) level.

Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.

  • Correlation : Compare Hirshfeld-derived interactions with DFT-based ESP to validate packing motifs .

Q. How should researchers design structure-activity relationship (SAR) studies to optimize the biological activity of [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine derivatives?

  • Methodological Answer :

  • Substitution Strategy :

Vary substituents on the thiophene ring (e.g., halogens, electron-withdrawing groups) and methanamine position ( ).

Synthesize analogs like [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine ( ) for comparison.

  • Activity Profiling :
  • Test derivatives against LOXL2 and related targets ( ).
  • Use 3D-QSAR models to correlate structural features with activity .
  • Data Integration : Combine crystallographic data () and docking results ( ) to rationalize SAR trends.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine
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[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.